molecular formula C11H12FNO2 B13591423 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one

4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B13591423
M. Wt: 209.22 g/mol
InChI Key: ASWCQBFUARNYGG-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidin-2-one core substituted with a 3-fluoro-4-methoxyphenyl group. Pyrrolidinones are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine to the corresponding amine, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12FNO2/c1-15-10-3-2-7(4-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

ASWCQBFUARNYGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)F

Origin of Product

United States

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